
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
Overview
Description
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate (CAS: 156939-62-7), also known as Fmoc-glycinal, is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. Its molecular formula is C₁₇H₁₅NO₃ (MW: 281.31 g/mol) . The compound features a 2-oxoethyl group linked to the Fmoc-protected carbamate, making it a critical intermediate in peptide synthesis, particularly for introducing aldehyde functionalities into peptides . It is typically stored at 4°C and has a purity of 95% .
Mechanism of Action
Target of Action
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, also known as N-Fmoc glycylaldehyde, is an organic compound commonly used in peptide synthesis in solid-phase synthesis . The primary target of this compound is the amino group of the peptide chain .
Mode of Action
The compound acts as a protecting group in the process of peptide synthesis . In the early stages of peptide synthesis, it can be added to the amino group of the peptide chain to protect its reactivity .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . After the synthesis is complete, the N-Fmoc group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product .
Pharmacokinetics
It is known that the compound is a white solid with good solubility and is soluble in some organic solvents such as dimethyl sulfoxide (dmso) and chloroform .
Result of Action
The result of the action of this compound is the protection of the amino group of the peptide chain during peptide synthesis . This allows for the successful synthesis of the peptide without unwanted side reactions.
Action Environment
The compound is relatively stable at room temperature, but stored in the dark can extend its life . It should be operated in a well-ventilated place, and attention should be paid to fire and explosion prevention measures . The compound may cause irritation to the skin, eyes, and respiratory tract, so appropriate protective equipment such as gloves and goggles should be worn during use .
Biochemical Analysis
Biochemical Properties
The role of (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate in biochemical reactions is primarily as a protecting group in the process of peptide synthesis in solid phase synthesis . It can be added to the amino group of the peptide chain to protect its reactivity
Molecular Mechanism
The molecular mechanism of action of this compound is related to its role in peptide synthesis. It is used to protect the reactivity of the amino group of the peptide chain during the early stages of peptide synthesis . After the synthesis is complete, the this compound group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product .
Temporal Effects in Laboratory Settings
This compound is relatively stable at room temperature, but stored in the dark can extend its life . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.
Biological Activity
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, also known by its CAS number 156939-62-7, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a fluorenyl group linked to a carbamate structure, characterized by the following molecular formula:
- Molecular Formula : C17H15NO3
- Molecular Weight : 281.31 g/mol
- IUPAC Name : (9H-fluoren-9-yl)methyl (2-oxoethyl)carbamate
The unique arrangement of functional groups in this compound contributes to its biological activity, particularly in pharmacological contexts.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various strains of bacteria. For example, a study demonstrated its efficacy against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Antifungal Activity
The compound has also been evaluated for antifungal activity. In comparative studies, it showed superior activity against several fungal strains compared to traditional antifungal agents. This suggests that modifications to the fluorenyl structure might enhance its antifungal potency .
Cytotoxicity and Cell Viability
In vitro cytotoxicity assays reveal that this compound can affect cell viability. The compound's cytotoxic effects vary with concentration; at higher doses, it induces significant toxicity in various cell lines. Notably, it has been observed to activate apoptotic pathways in cancer cells, indicating its potential role in cancer therapy .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and potentially leading to the formation of reactive intermediates that can modify cellular macromolecules.
- Oxidative Stress Induction : It can induce oxidative stress by generating reactive oxygen species (ROS), which activate various signaling pathways such as MAPK and NF-kB pathways .
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through intrinsic pathways, suggesting its utility as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the critical safety precautions and storage conditions for handling (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99) in poorly ventilated areas .
- Handling : Work under fume hoods to minimize inhalation of dust or vapors. Avoid aerosol formation during weighing or dissolution .
- Storage : Store in airtight containers at temperatures below 28°C in dry, dark conditions to prevent degradation .
- Emergency Measures : For spills, collect material using HEPA-filtered vacuum systems and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Q. Which synthetic routes are effective for preparing this compound, and how are intermediates characterized?
- Methodological Answer :
- Fmoc Protection Strategy : React 2-oxoethylamine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic solvent system (dioxane/water) with NaHCO₃ as a base. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .
- Purification : Use flash chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization : Validate structure using ¹H/¹³C NMR (e.g., Fmoc protons at δ 7.3–7.8 ppm) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., hexane/dichloromethane). Collect data at 123 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL, addressing disorder using PART and SUMP commands .
- Disorder Handling : For solvent molecules (e.g., propan-2-ol in ), apply isotropic displacement parameters and occupancy refinement .
- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry and ensure R-factor convergence below 0.08 .
Q. What advanced techniques are employed to study the self-assembly behavior of this compound at liquid-solid interfaces?
- Methodological Answer :
- Scanning Tunneling Microscopy (STM) : Prepare solutions in 1-phenyloctane (0.1–1.0 mM). Image at 25–60°C on HOPG substrates. Analyze surface coverage vs. temperature to derive adsorption thermodynamics .
- Thermodynamic Modeling : Fit data to Langmuir isotherms to calculate ΔG°ads. Use Arrhenius plots to determine activation energy for monolayer formation .
Q. How can researchers mitigate contradictions in spectroscopic data during stability studies of this compound?
- Methodological Answer :
- Stress Testing : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 1–4 weeks. Monitor degradation via LC-MS .
- Artifact Identification : Compare NMR spectra before/after stress tests. For example, detect hydrolysis products (e.g., free 2-oxoethylamine) via ¹H NMR (δ 2.5–3.0 ppm for carbonyl protons) .
- Quantitative Analysis : Use qNMR with internal standards (e.g., maleic acid) to quantify degradation rates .
Q. Methodological Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electrophilicity : The 2-oxoethyl group in the target compound provides electrophilic character, enabling reactions with nucleophiles like amines or hydrazines. In contrast, the bromoethyl analog (CAS: 340187-12-4) exhibits higher reactivity in alkylation reactions due to the bromine atom .
- Solubility: The hydrochloride salt of the aminopropyl analog (CAS: 210767-37-6) improves water solubility, making it suitable for aqueous-phase reactions .
- Stability : Thioxo analogs (e.g., Compound 7) are more resistant to hydrolysis but prone to thiol-exchange reactions .
Physicochemical Properties
Notes:
- The aminopropyl analog’s hydrochloride salt significantly improves aqueous solubility (LogS = -2.10) compared to the hydrophobic target compound .
- Thioxo derivatives exhibit higher topological polar surface area (TPSA) due to sulfur’s polarizability .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTMQODRSDEGRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347615 | |
Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156939-62-7 | |
Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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